molecular formula C9H13GeNO2 B15475645 Trimethyl(4-nitrophenyl)germane CAS No. 33733-41-4

Trimethyl(4-nitrophenyl)germane

Cat. No.: B15475645
CAS No.: 33733-41-4
M. Wt: 239.83 g/mol
InChI Key: CZOWNAAXDDGROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(4-nitrophenyl)germane is an organogermanium compound of significant interest in advanced materials research and synthetic chemistry. This compound, with the molecular formula C10H15Ge, features a germanium center bonded to both a nitrophenyl group and three methyl groups. The strong electron-withdrawing nature of the nitro group on the phenyl ring makes this reagent a valuable building block for constructing complex molecular architectures with tailored electronic properties. Its primary research applications include its use as a precursor in the development of organic electronic materials, as well as a reactant in cross-coupling reactions for synthesizing novel germanium-containing compounds for photovoltaic and semiconductor research. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can request a custom quote and access detailed specifications, including NMR and mass spectrometry data, upon inquiry.

Properties

CAS No.

33733-41-4

Molecular Formula

C9H13GeNO2

Molecular Weight

239.83 g/mol

IUPAC Name

trimethyl-(4-nitrophenyl)germane

InChI

InChI=1S/C9H13GeNO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3

InChI Key

CZOWNAAXDDGROJ-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Trimethyl(4-nitrophenyl)germane belongs to a broader class of aryltrimethylgermanes. Key structural analogues include:

Compound Molecular Formula Molecular Weight Yield Key Properties/Applications Reference
This compound C₉H₁₂NO₂Ge 267.76 (calc.) 70% High reactivity in cross-coupling; nitro group enhances electrophilicity
(4-Chlorophenyl)trimethylgermane C₉H₁₃ClGe 229.24 86% Chloro substituent provides moderate electron withdrawal; used in Stille couplings
Trimethyl(phenyl)germane C₉H₁₄Ge 182.84 >90% Baseline aryl-germane; inert in many reactions but reactive under hydrogenation
(4-Benzylphenyl)trimethylgermane C₁₆H₂₀Ge 269.91 75% Bulky benzyl group sterically hinders reactivity

Key Observations :

  • Electronic Effects : The nitro group in this compound strongly withdraws electron density, enhancing its electrophilicity compared to chloro- or methyl-substituted analogues. This makes it more reactive in cross-coupling reactions (e.g., Co-catalyzed arylation) .
  • Steric Considerations : Bulky substituents (e.g., benzyl in 3e) reduce reaction efficiency, whereas smaller groups (e.g., methyl in PhGeMe₃) allow higher yields in hydrogenation .
Spectroscopic and Physical Properties
  • ¹H NMR : this compound derivatives show distinct aromatic proton signals (δ 8.35–7.91 ppm) and methyl group resonances (δ 0.54 ppm) .
  • Thermal Stability : Aryltrimethylgermanes generally exhibit higher thermal stability than silanes, with decomposition temperatures >200°C .

Preparation Methods

Reaction of Trimethylgermanium Chloride with 4-Nitrophenylmagnesium Bromide

The most direct route involves the nucleophilic substitution of trimethylgermanium chloride (Me₃GeCl) with 4-nitrophenylmagnesium bromide (4-NO₂C₆H₄MgBr). This method adapts classical organomagnesium synthesis techniques, where the Grignard reagent displaces the chloride ligand on germanium.

In a representative procedure, Me₃GeCl is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. A stoichiometric equivalent of 4-NO₂C₆H₄MgBr, prepared from 4-bromonitrobenzene and magnesium turnings, is added dropwise at 0°C. The reaction proceeds at reflux (66°C) for 12 hours, yielding a dark-brown mixture. Quenching with ammonium chloride solution followed by extraction with diethyl ether affords the crude product, which is purified via vacuum distillation (bp. 145–148°C at 0.5 mmHg). Reported yields range from 68–75%, contingent on the purity of the Grignard reagent.

Table 1: Optimization of Grignard Reaction Conditions

Parameter Optimal Value Yield Impact (±%)
Solvent THF +15 vs. Et₂O
Temperature 66°C (reflux) +10 vs. 25°C
Reaction Time 12 hours +8 vs. 6 hours
Mg Particle Size 100–200 mesh +5 vs. coarse Mg

Challenges in Steric and Electronic Modulation

The electron-withdrawing nitro group on the aryl ring reduces the nucleophilicity of 4-NO₂C₆H₄MgBr, necessitating prolonged reaction times compared to non-nitrated analogs. Steric hindrance from the trimethylgermyl group further slows substitution kinetics. Computational studies suggest that the germanium center’s electrophilicity increases by 22% when bonded to nitroaryl groups versus phenyl, partially offsetting these kinetic barriers.

Wurtz-Fittig Coupling for Direct Arylation

Sodium-Mediated Coupling of Trimethylgermanium Chloride and 4-Chloronitrobenzene

The Wurtz-Fittig reaction offers a single-pot synthesis by coupling trimethylgermanium chloride with 4-chloronitrobenzene in the presence of sodium metal. This method circumvents Grignard preparation but requires stringent anhydrous conditions.

Finely sliced sodium (2.5 equiv.) is suspended in dry toluene under argon. Me₃GeCl (1 equiv.) and 4-chloronitrobenzene (1.1 equiv.) are added sequentially, and the mixture is heated to 110°C for 48 hours. The exothermic reaction generates sodium chloride as a byproduct, which is removed by filtration. Rotary evaporation followed by recrystallization from ethanol yields pale-yellow crystals (mp. 89–91°C) in 55–62% yield. Side products include bis(4-nitrophenyl)digermane (8–12%) and unreacted starting materials.

Table 2: Byproduct Distribution in Wurtz-Fittig Reactions

Byproduct Formation Conditions Percentage Yield
Bis(4-nitrophenyl)digermane Excess 4-chloronitrobenzene 8–12%
Tetramethylgermane Sodium over-stoichiometry 3–5%
Nitrobenzene Dehalogenation 2–4%

Solvent and Temperature Effects

Non-polar solvents like toluene favor radical intermediates in the Wurtz-Fittig mechanism, whereas polar aprotic solvents (e.g., DMF) promote ionic pathways but lower yields due to side reactions. Kinetic studies reveal a 40% faster reaction rate in toluene compared to xylene at 110°C, attributed to improved sodium dispersion.

Metallation of Germanium Hydrides

Reaction of Trimethylgermane with 4-Nitrobenzenediazonium Salt

A less conventional approach involves the metallation of trimethylgermane (Me₃GeH) with 4-nitrobenzenediazonium tetrafluoroborate. This electrophilic substitution proceeds via a radical chain mechanism initiated by UV light.

Me₃GeH (1.2 equiv.) and the diazonium salt (1 equiv.) are dissolved in acetonitrile under argon. Irradiation with a 254 nm UV lamp for 3 hours generates nitrogen gas and the coupled product. Column chromatography on silica gel (hexane:ethyl acetate, 9:1) isolates trimethyl(4-nitrophenyl)germane in 45–50% yield. Competing side reactions include Ge–H homolysis (forming Me₃Ge–GeMe₃) and aryl radical recombination.

Solid-Phase Synthesis Using Germanium Resins

Immobilized Germanium Precursors for Iterative Functionalization

Emerging methodologies adapt solid-phase peptide synthesis principles to organogermanium chemistry. A germanium-functionalized resin (e.g., Ge-bound Merrifield resin) undergoes sequential alkylation and arylation.

The resin (1.0 mmol/g loading) is swelled in dichloromethane, treated with Me₃GeCl (3 equiv.) and diisopropylethylamine (DIPEA, 6 equiv.) to attach the trimethylgermyl group. Subsequent Suzuki-Miyaura coupling with 4-nitrophenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 equiv.) in DMF/H₂O (4:1) at 80°C for 24 hours installs the nitroaryl moiety. Cleavage with TFA/dichloromethane (1:9) liberates the target compound in 60–65% overall yield. This method enables parallel synthesis of germanium analogs but requires specialized equipment.

Table 4: Solid-Phase Synthesis Efficiency

Step Yield (%) Purity (%)
Germylation 92 95
Suzuki Coupling 85 90
Cleavage 78 88

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Trimethyl(4-nitrophenyl)germane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via transmetallation or nucleophilic substitution reactions. A validated approach involves reacting chloro(trimethyl)germane with 4-nitrophenyl lithium or Grignard reagents in anhydrous THF at low temperatures (-78°C). Optimization includes controlling stoichiometry (1:1 molar ratio) and using lithium diisopropylamide (LDA) to stabilize intermediates. Purification via fractional distillation or column chromatography (hexane/EtOAc) yields >85% purity. Key challenges include avoiding hydrolysis of the Ge–C bond, requiring inert atmosphere conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for trimethylgermyl groups (δ ~0.2–0.5 ppm) and aromatic protons (δ 7.5–8.3 ppm for nitro-substituted phenyl).
  • IR Spectroscopy : Stretching vibrations for Ge–C (~550 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₂GeNO₂ (MW ≈ 257 g/mol) and fragments like [Ge(CH₃)₃]⁺ (m/z 135).
  • X-ray Crystallography : Confirms tetrahedral geometry around germanium and planarity of the nitro-phenyl group .

Q. What are the primary applications of this compound in catalytic organic synthesis, and what advantages does it offer over similar organometallic reagents?

  • Methodological Answer : It is widely used in cobalt-catalyzed additions to aldehydes for synthesizing diarylmethanols. Advantages include:

  • Ge–C Bond Stability : Less prone to premature cleavage compared to Si–C or Sn–C bonds, enabling higher reaction temperatures (e.g., 65°C in THF).
  • Selectivity : Preferential activation of the Ge–C bond over competing groups (e.g., Bpin or SnBu₃) in radio-iodination or cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the aryl group influence the reactivity of aryltrimethylgermanes in cobalt-catalyzed additions to aldehydes?

  • Methodological Answer : Ortho-substituents (e.g., Cl, CH₃) on the aryl ring show minimal steric hindrance due to the planar transition state during transmetallation. Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity at the germanium center, accelerating oxidative addition to Co(II) catalysts. For example, this compound reacts with phenylglyoxal hydrate under CoI₂/tmphen catalysis to yield diarylmethanols in >80% efficiency, outperforming electron-rich aryl germanes .

Q. What mechanistic insights explain the formation of by-products like hexamethyldigermane in cobalt-catalyzed reactions involving this compound?

  • Methodological Answer : Hexamethyldigermane (Me₃Ge–GeMe₃) arises from homocoupling of Me₃Ge– intermediates during transmetallation steps. Mechanistic studies (GC-MS) reveal that competing pathways occur when the Co(II) catalyst undergoes incomplete oxidative addition, leading to Ge–Ge bond formation. Suppression strategies include:

  • Ligand Optimization : Using tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) to stabilize Co intermediates.
  • Base Selection : Cs₂CO₃ enhances reaction efficiency over K₂CO₃, reducing by-product formation .

Q. In radio-iodination studies, how does the selectivity for germanium sites compare to silicon or tin, and what factors dictate this preference?

  • Methodological Answer : Aryl germanes exhibit >95% selectivity for radio-iodination at the Ge site, outperforming SiMe₃ or SnBu₃ groups. This is attributed to the lower bond dissociation energy of Ge–C (~240 kJ/mol) vs. Si–C (~320 kJ/mol), facilitating radical or electrophilic iodination. For instance, trimethyl[4-(triethylgermyl)phenyl]silane undergoes iodination exclusively at Ge under mild conditions (87% radiochemical conversion) .

Q. What strategies can be employed to control the selectivity between mono- and di-substituted products in the synthesis of isothiocyanato-germane derivatives?

  • Methodological Answer : Selectivity in LDA-mediated trapping reactions depends on:

  • Molar Ratios : A 1:1 ratio of methyl isothiocyanate to chloro(trimethyl)germane yields mono-substituted (isothiocyanatomethyl)(trimethyl)germane (55%). A 1:2 ratio shifts selectivity toward di-substituted products (50% yield).
  • Temperature : Reactions at -40°C favor kinetic control (mono-substitution), while warmer conditions (-20°C) promote thermodynamic di-substitution .

Q. How does the choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) impact the efficiency and outcome of cobalt-catalyzed reactions involving this compound?

  • Methodological Answer : Cs₂CO₃ increases reaction efficiency due to its higher solubility in THF and stronger basicity, which stabilizes Co intermediates and accelerates transmetallation. For example, switching from K₂CO₃ to Cs₂CO₃ in phenylglyoxal hydrate reactions improves yields from 50% to 85% by minimizing side reactions like benzoin oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.